6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate
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Overview
Description
6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate is a compound that belongs to the class of diazinanes, which are nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes an amino group, a sulfanylidene group, and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate typically involves the reaction of thiourea with diethyl malonate under specific conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted diazinanones. These products can have different properties and applications depending on the specific reaction conditions used.
Scientific Research Applications
6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate include:
- 2-sulfanylidene-1,3-thiazolidin-4-one
- 1,5,6,7-tetrahydro-4H-indol-4-one
- N-2,4-Disubstituted pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C4H9N3O2S |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
6-amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate |
InChI |
InChI=1S/C4H7N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h2H,1,5H2,(H2,6,7,8,9);1H2 |
InChI Key |
LDVSSOMPTJMNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)NC1=O)N.O |
Origin of Product |
United States |
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